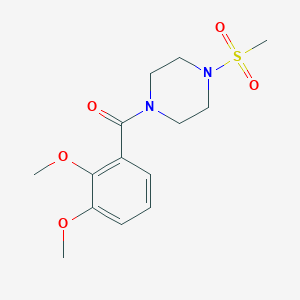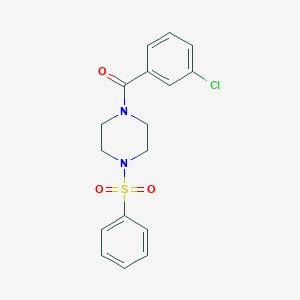
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine, also known as EBP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent. 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain.
Mechanism of Action
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which results in the activation of downstream signaling pathways. This activation leads to the modulation of neurotransmitter release, including serotonin, dopamine, and norepinephrine. 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and oxidative stress.
Biochemical and Physiological Effects:
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the reduction of oxidative stress. 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has also been shown to have anxiolytic, antidepressant, and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has several advantages for lab experiments, including its high affinity for the serotonin 5-HT1A receptor, its ability to modulate neurotransmitter release, and its potential use as an analgesic and anti-inflammatory agent. However, 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine also has some limitations, including its potential for off-target effects and its limited availability.
Future Directions
There are several future directions for the study of 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine, including the development of more selective agonists and antagonists for the serotonin 5-HT1A receptor, the investigation of 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine's effects on other neurotransmitter systems, and the evaluation of 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine's potential for the treatment of various neurological and psychiatric disorders. Additionally, the development of new synthesis methods and purification techniques may improve the yield and purity of 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine, making it more readily available for research purposes.
Conclusion:
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. Its high affinity for the serotonin 5-HT1A receptor and its ability to modulate neurotransmitter release make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-ethylbenzylamine with phenylacetyl chloride in the presence of a base, or the reaction of 4-ethylbenzylamine with phenylacetic acid and a dehydrating agent. The purity and yield of the synthesized 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine can be improved by using different purification techniques, such as recrystallization or column chromatography.
properties
Product Name |
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine |
|---|---|
Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C21H26N2O/c1-2-18-8-10-20(11-9-18)17-22-12-14-23(15-13-22)21(24)16-19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3 |
InChI Key |
WZWBUKYWFYASHW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B248404.png)


![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)

![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
methanone](/img/structure/B248419.png)

![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)